benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
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Overview
Description
benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxy-ethoxy group and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxy-Ethoxy Group: The hydroxy-ethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by a hydroxy-ethoxy moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy-ethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester
- 3-Hydroxy-2-aryl acrylate
Uniqueness
benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a benzyl ester moiety allows for versatile chemical reactivity and potential therapeutic applications.
Biological Activity
Benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₉H₂₃NO₄
Molecular Weight: Approximately 335.39 g/mol
The compound features a piperidine ring substituted with a benzyl group and a hydroxyethoxy side chain. The presence of the carboxylate functional group enhances its chemical reactivity and potential biological interactions. The hydroxyethoxy group is believed to improve solubility, which may facilitate its interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions may lead to the modulation of neurotransmitter release, inhibition of enzyme activity, and alterations in cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of benzyl derivatives, including those structurally similar to this compound. For instance, compounds with similar piperidine structures have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer), with IC₅₀ values ranging from 19.9 to 75.3 µM .
Interaction with Receptors
Preliminary research indicates that compounds like this compound may interact with various receptors involved in pain modulation and inflammation. This interaction could potentially position it as a candidate for treating conditions such as neuropathic pain or inflammatory diseases .
Study on Antiproliferative Activity
A study focusing on benzoylpiperidine derivatives evaluated their effects on human cancer cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications in the piperidine structure could enhance biological efficacy .
Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 45 | Inhibition of cell proliferation |
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | OVCAR-3 | 30 | Induction of apoptosis |
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of similar compounds suggests that modifications such as the hydroxyethoxy group can enhance bioavailability and reduce toxicity. Studies indicate that compounds with improved solubility profiles tend to exhibit better absorption rates in vivo .
Conclusion and Future Directions
This compound represents a promising scaffold for further exploration in medicinal chemistry, particularly in the development of new anticancer agents and pain modulators. Future research should focus on:
- Detailed Mechanistic Studies: Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Studies: Evaluating the pharmacodynamics and therapeutic efficacy in animal models.
- Structural Optimization: Modifying the compound's structure to enhance its biological activity and reduce potential side effects.
The ongoing exploration of this compound could lead to significant advancements in therapeutic options for various diseases, particularly cancer and chronic pain conditions.
Properties
IUPAC Name |
benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-9-10-19-14-7-4-8-16(11-14)15(18)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQGNRIXGXPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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